1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-2-15-30-22-9-10-25(21-6-4-3-5-20(21)22)33(28,29)27-13-11-26(12-14-27)17-19-7-8-23-24(16-19)32-18-31-23/h3-10,16H,2,11-15,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHAVRMPLNVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzodioxole Moiety
The 1,3-benzodioxole ring is synthesized via cyclization of catechol derivatives. A common method involves reacting catechol with dichloromethane under basic conditions to form the dioxolane ring.
Procedure :
-
Catechol (1.0 eq) is dissolved in anhydrous DMF.
-
Dichloromethane (1.2 eq) and K₂CO₃ (2.5 eq) are added.
-
The mixture is heated at 80°C for 12 hours, yielding 1,3-benzodioxole.
Alkylation of Piperazine
The benzodioxole methyl group is introduced via nucleophilic substitution:
Reaction Scheme :
Conditions :
-
Solvent : Dichloromethane (DCM).
-
Base : Triethylamine (TEA, 2.0 eq).
-
Temperature : 0–25°C, 6 hours.
Synthesis of 4-propoxynaphthalene-1-sulfonyl Chloride
Propoxylation of Naphthalene
The 4-propoxynaphthalene intermediate is prepared through Friedel-Crafts alkylation:
Procedure :
-
Naphthalene (1.0 eq) is dissolved in anhydrous DCM.
-
Propyl bromide (1.1 eq) and AlCl₃ (1.5 eq) are added dropwise.
-
The reaction is stirred at 25°C for 24 hours, yielding 4-propoxy-1-bromonaphthalene.
Sulfonation and Chlorination
The brominated intermediate is converted to the sulfonyl chloride:
Step 1: Sulfonation
Conditions :
-
Catalyst : Cu powder (0.1 eq).
-
Temperature : 120°C, 8 hours.
Step 2: Chlorination
Conditions :
Sulfonylation of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine
The final step involves coupling the piperazine derivative with the sulfonyl chloride:
Reaction Scheme :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0–5°C (initial), then 25°C |
| Reaction Time | 12 hours |
| Yield | 78–82% |
Purification :
-
Method : Column chromatography (SiO₂, eluent: ethyl acetate/hexane 3:7).
-
Purity : >98% (HPLC).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
One-Pot Approach
Combining propoxylation and sulfonylation in a single pot:
-
Advantage : Eliminates intermediate isolation.
-
Yield : 65% (lower due to side reactions).
Analytical Characterization
Key spectroscopic data confirm the structure:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, naphthalene-H), 6.85–6.70 (m, benzodioxole-H), 4.10 (t, OCH₂CH₂CH₃), 3.70 (s, piperazine-CH₂).
Industrial-Scale Considerations
Challenges :
-
Cost of Sulfonyl Chloride : High purity required for pharmaceutical applications.
-
Waste Management : PCl₅ byproducts necessitate neutralization protocols.
Optimizations :
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic residues in proteins, while the naphthalene sulfonyl group could engage in hydrophobic interactions. The piperazine ring may act as a flexible linker, allowing the compound to adopt various conformations to fit into binding sites.
Comparison with Similar Compounds
Structural Analogues of Piperazine-Sulfonamide Hybrids
The following table summarizes key structural analogs and their distinguishing features:
*Molecular weights calculated using PubChem or estimated based on structural formulas.
Key Structural and Functional Differences
Benzodioxole vs. Benzyl or Fluorinated Groups :
- The 1,3-benzodioxol-5-ylmethyl group in the target compound is structurally similar to the methylenedioxyphenyl moiety in Piribedil , which is critical for dopamine receptor affinity . In contrast, analogs like 6i use fluorinated aryl groups to enhance metabolic stability and selectivity .
Sulfonamide Modifications: The 4-propoxynaphthalen-1-ylsulfonyl group introduces a bulky, lipophilic naphthalene ring, which may improve membrane permeability compared to smaller aryl sulfonamides (e.g., 6i with a phenylsulfonyl group) .
Biological Implications :
- The propoxy chain in the target compound may extend half-life due to reduced oxidative metabolism compared to methoxy or nitro groups.
- Piperazine-sulfonamide hybrids often exhibit dual activity (e.g., antimicrobial and enzyme inhibitory), as seen in compounds like 6i and 3a–c .
Research Findings and Trends
- Synthetic Routes : Piperazine-sulfonamide derivatives are typically synthesized via nucleophilic substitution between piperazine and sulfonyl chlorides, as demonstrated for compounds 3a–c and 15 .
- Biological Screening : Analogs with benzodioxole or naphthalene groups show promise in CNS disorders (e.g., Piribedil) and cancer (e.g., kinase inhibitors) .
- SAR Insights :
- Increasing sulfonamide bulkiness (e.g., naphthalene vs. phenyl) enhances selectivity for hydrophobic binding pockets.
- Alkoxy chains (propoxy, methoxy) balance solubility and lipophilicity, critical for oral bioavailability .
Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by the presence of a benzodioxole moiety and a piperazine ring, suggests a variety of biological activities. This article synthesizes current research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structural representation includes:
- Benzodioxole : A bicyclic structure contributing to the compound's lipophilicity and potential interactions with biological targets.
- Piperazine Ring : Known for its role in various pharmacological activities, including antipsychotic and antidepressant effects.
Structural Formula
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds containing benzodioxole have been linked to serotonin receptor modulation.
- Antitumor Activity : Some piperazine derivatives show promise in inhibiting cancer cell proliferation.
Table 1: Predicted Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Antitumor | Inhibition of cancer cell lines | |
| Antimicrobial | Activity against specific bacterial strains |
| Property | Value |
|---|---|
| Molecular Weight | 336.43 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
Case Studies
-
Antidepressant Activity :
A study investigated the effect of related piperazine compounds on serotonin reuptake inhibition. The results indicated a significant increase in serotonin levels in animal models, suggesting potential antidepressant properties for derivatives like this compound . -
Antitumor Efficacy :
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . -
Antimicrobial Properties :
Preliminary tests revealed that the compound exhibited antimicrobial activity against Gram-positive bacteria. Further studies are needed to explore its efficacy against Gram-negative strains .
Q & A
Q. Optimization Tips :
- Temperature : Room temperature or mild heating (40–60°C) avoids decomposition.
- Reaction Monitoring : Use TLC (e.g., hexane:ethyl acetate 2:1) to track progress .
Basic: What analytical techniques are critical for characterizing the compound's structure and purity?
Methodological Answer:
Post-synthesis characterization involves:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies proton environments (e.g., benzodioxole methylene at δ ~5.9 ppm, sulfonyl group integration) .
Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ = ~525.2 g/mol) .
High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects impurities .
Elemental Analysis : Validates C, H, N, S content (±0.4% theoretical) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
Methodological Answer:
SAR studies focus on modifying key moieties to enhance activity:
Benzodioxole Group : Replace with other electron-rich aromatics (e.g., indole) to test receptor affinity changes. Evidence shows benzodioxole enhances CNS penetration .
Sulfonyl Linker : Substitute with carbamate or amide groups to alter solubility and binding kinetics. Sulfonyl groups improve metabolic stability .
Propoxynaphthalene : Vary alkoxy chain length (e.g., ethoxy vs. propoxy) to modulate lipophilicity and target engagement.
Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) to quantify SAR trends .
Advanced: What computational strategies predict the compound's interactions with biological targets?
Methodological Answer:
Molecular Docking :
- Use software like AutoDock Vina to model binding poses in target proteins (e.g., dopamine receptors or kinases). Focus on hydrogen bonds between the sulfonyl group and active-site residues .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes (50–100 ns) to assess stability of interactions. Analyze RMSD and binding free energy (MM/PBSA) .
Pharmacophore Modeling :
- Identify critical features (e.g., aromaticity, hydrogen bond acceptors) using tools like Schrödinger’s Phase .
Data Contradiction: How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
Assay Standardization :
- Compare protocols for variables like cell lines (e.g., HEK293 vs. CHO), incubation times, or substrate concentrations .
Metabolic Stability Testing :
- Use liver microsomes or cytochrome P450 assays to identify metabolite-driven activity variations .
Orthogonal Validation :
- Confirm activity in multiple models (e.g., in vitro enzyme assays + in vivo rodent models) .
Data Normalization :
- Report IC₅₀ values relative to positive controls (e.g., known inhibitors) to minimize inter-lab variability .
Stability and Reactivity: What conditions destabilize the compound, and how should it be stored?
Methodological Answer:
Degradation Pathways :
- Hydrolysis of the sulfonyl group in acidic/basic conditions (pH <3 or >10). Avoid aqueous buffers without stabilizers .
Storage Recommendations :
- Store at –20°C under inert gas (argon) in amber vials. Use desiccants (silica gel) to prevent moisture absorption .
Light Sensitivity :
- Protect from UV light to prevent benzodioxole ring cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
